molecular formula C24H19BrN2O5 B2797080 3-(2-bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 862978-89-0

3-(2-bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2797080
CAS No.: 862978-89-0
M. Wt: 495.329
InChI Key: UWXVUCYJDKCHGC-UHFFFAOYSA-N
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Description

3-(2-bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H19BrN2O5 and its molecular weight is 495.329. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antidopaminergic Properties

Research has explored the synthesis and antidopaminergic properties of benzamide compounds closely related to the chemical structure . These studies highlight the potential of such compounds in investigating dopamine D-2 mediated responses and their use in receptor binding studies, both in vitro and in vivo (Högberg et al., 1990).

Diverse Synthesis Approaches

Another study demonstrates the diversity-oriented synthesis of benzofuran-2-carboxamides using Ugi four-component reaction and microwave-assisted Rap–Stoermer reaction, showing the versatility in synthesizing highly functionalized benzofuran derivatives for various scientific applications (Han et al., 2014).

Antimicrobial and Docking Studies

Further research includes the synthesis, characterization, antimicrobial evaluation, and docking studies of benzofuran derivatives. These studies provide a framework for understanding the bioactive potential of benzofuran carboxamides and their relevance in developing new therapeutic agents (Talupur et al., 2021).

Antiulcer Activities

The synthesis and evaluation of 2-(3,4-dimethoxyphenyl)ethylamine derivatives, including their antiulcer activities, suggest the therapeutic potential of benzofuran derivatives in treating gastric ulcerations (Hosokami et al., 1992).

Properties

IUPAC Name

3-[(2-bromobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O5/c1-30-14-11-12-18(20(13-14)31-2)26-24(29)22-21(16-8-4-6-10-19(16)32-22)27-23(28)15-7-3-5-9-17(15)25/h3-13H,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXVUCYJDKCHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.